3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid
Description
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid is a fluorinated organic compound featuring a propanoic acid backbone substituted with a 2-oxo group and a 2-(difluoromethoxy)phenyl moiety. The difluoromethoxy group (-OCF₂H) contributes to its electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . The 2-oxo group increases acidity (predicted pKa ~4.62) and may facilitate hydrogen bonding, influencing solubility and biological interactions .
Properties
Molecular Formula |
C10H8F2O4 |
|---|---|
Molecular Weight |
230.16 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H8F2O4/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,10H,5H2,(H,14,15) |
InChI Key |
CMRAZRYDLUGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 2-(difluoromethoxy)benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis and Decarboxylation: The intermediate is then subjected to hydrolysis and decarboxylation to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled and reused is also considered to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propanoic Acid Derivatives
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group in the target compound offers moderate lipophilicity (predicted density: 1.281 g/cm³), balancing solubility and membrane permeability.
- Acidity: The 2-oxo group lowers the pKa (~4.62) compared to non-oxo analogs (e.g., 3-(2-(Difluoromethoxy)phenyl)propanoic acid, predicted pKa ~4.62 without oxo-enhanced acidity) .
- Hydrogen Bonding: The 2-oxo group and carboxylic acid enable strong intermolecular interactions, as seen in the crystal structure of 3-[4-(Trifluoromethyl)phenyl]propanoic acid, which forms inversion dimers via O–H⋯O bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
